molecular formula C9H11N2Na2O9P B12469076 [5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt

[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt

Cat. No.: B12469076
M. Wt: 368.14 g/mol
InChI Key: KURVIXMFFSNONZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

Systematic IUPAC Name Derivation

The IUPAC name is derived through systematic rules for nucleotides:
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate .

  • Stereochemistry : The sugar moiety (oxolan-2-yl) is specified with R and S configurations at positions 2, 3, 4, and 5.
  • Substituents : The pyrimidine ring (2,4-dioxo group) and phosphate group (hydrogen phosphate) are explicitly named.
  • Counterion : Sodium is indicated as the cationic species balancing the phosphate’s negative charge.

Alternative Nomenclatural Representations

The compound is associated with multiple identifiers:

Identifier Type Value
CAS Registry Number 3106-18-1
Synonyms 5'-Uridylic acid, sodium salt (1:1); Uridine 5'-Monophosphate Sodium Salt
Molecular Formula C₉H₁₂N₂NaO₉P
ChEMBL ID CHEMBL1627073
SMILES Notation C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+]

Note: The CAS number 3387-36-8 referenced in the query does not align with available data. The validated CAS for this compound is 3106-18-1 .

Structural Relationship to Uridine 5'-Monophosphate (UMP) Family

This sodium salt is structurally analogous to uridine 5'-monophosphate (UMP), differing only in the substitution of one phosphate hydrogen with sodium:

Feature UMP Sodium Salt Derivative
Parent Compound Uridine 5'-monophosphate (CID 6030) Sodium UMP (CID 23676677)
Phosphate Group Dihydrogen phosphate (H₂PO₄⁻) Hydrogen phosphate (HPO₄²⁻) + Na⁺
Molecular Weight 324.18 g/mol 346.16 g/mol
Key Applications RNA biosynthesis, metabolic intermediates Stabilized form for biochemical studies

The sodium salt enhances solubility and stability compared to free UMP, making it preferable in experimental settings .

Properties

IUPAC Name

disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURVIXMFFSNONZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Cytidine Monophosphate Nitrosation

Reaction Mechanism and Optimization

The most widely documented industrial method involves the nitrosation of cytidine monophosphate (CMP) or its sodium salt. This process exploits the deamination of cytosine to uracil under acidic conditions, followed by crystallization and purification. The reaction proceeds as follows:

  • Nitrosation : CMP reacts with sodium nitrite (NaNO₂) in aqueous solution under controlled acidic conditions (pH 1–3) at temperatures below 60°C. Hydrochloric acid or acetic anhydride is typically used to protonate the cytosine base, facilitating nucleophilic attack by nitrous acid (HNO₂):
    $$
    \text{CMP} + \text{NaNO}2 + \text{H}^+ \rightarrow \text{UMP} + \text{N}2\text{O} + \text{H}_2\text{O}
    $$
    Excess nitrous acid is neutralized post-reaction to prevent over-nitrosation.

  • pH Adjustment : The reaction mixture is neutralized to pH 6.4–7.2 using sodium hydroxide, precipitating impurities while retaining UMP in solution.

  • Crystallization : Ethanol (95% v/v) is added at a 0.5–10:1 volumetric ratio to induce crystallization. This step achieves a crude yield of 80–85% with 92–96% purity.

  • Recrystallization : The crude product is dissolved in water, adjusted to pH 7.0–8.5, and filtered through activated carbon to remove residual pigments and salts, yielding pharmaceutical-grade UMP-Na₂ with ≥99% purity.

Table 1: Representative Synthesis Parameters from Patent CN104447922A
Parameter Conditions
Starting Material 50 g CMP
Solvent 150 mL H₂O
NaNO₂ 50 g
Acid (HCl) 50 mL (37% concentration)
Reaction Temperature 50°C
Crystallization Solvent 95% ethanol (1:3 v/v)
Final Yield 85%
Purity 96.5% (HPLC)

Enzymatic Synthesis Using Uracil Phosphoribosyltransferase

Biocatalytic Pathway

Enzymatic methods offer a sustainable alternative, leveraging uracil phosphoribosyltransferase (UPRT) to catalyze the condensation of uracil and 5-phosphoribosyl-α-1-pyrophosphate (PRPP):
$$
\text{Uracil} + \text{PRPP} \xrightarrow{\text{UPRT}} \text{UMP} + \text{PP}_i
$$
Immobilized UPRT from Thermus thermophilus (MTtUPRT3) on magnetic microparticles enables reusable catalysis, operating optimally at 70–100°C and pH 7.0.

Table 2: Enzymatic Synthesis Performance
Condition Value
Enzyme Load 968 IU/g support
Temperature Stability 100°C for 8 cycles
Reaction Time 2–4 hours
Yield (UMP) 70–75%
Purity >90% (after ion-exchange chromatography)

Advantages and Limitations

  • Advantages : Eliminates toxic reagents (e.g., HNO₂), reduces waste, and supports green chemistry principles.
  • Limitations : Lower yields compared to chemical methods; high enzyme production costs.

Biosynthetic Pathways in De Novo Pyrimidine Synthesis

In Vivo Production

UMP-Na₂ is synthesized endogenously via the six-step de novo pathway in humans, involving carbamoyl phosphate synthetase II (CPS II), aspartate transcarbamylase, and UMPS (a bifunctional orotate phosphoribosyltransferase/OMP decarboxylase). UMPS catalyzes the final two steps:

  • Orotate + PRPP → Orotidine-5'-monophosphate (OMP)
  • OMP → UMP + CO₂
Table 3: Key Enzymatic Parameters in UMPS
Enzyme Activity (μmol/min/mg) $$K_m$$ (Orotate)
OPRTase 0.45 12 μM
OMP Decarboxylase 1.2 0.8 μM

Challenges in Industrial Biosynthesis

  • Low Flux : CPS II is rate-limited by UTP feedback inhibition.
  • Compartmentalization : Dihydroorotate dehydrogenase (DHODH) requires mitochondrial respiration, complicating in vitro reconstitution.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison
Criterion Chemical Synthesis Enzymatic Synthesis Biosynthesis
Yield 85–90% 70–75% <1%*
Purity ≥99% 90–95% N/A
Scalability Industrial Pilot-scale Laboratory
Environmental Impact High (toxic waste) Low Neutral
Cost $50–100/g $200–300/g N/A

Theoretical yield in *de novo pathways is high, but extraction costs render it impractical for bulk production.

Advanced Purification Techniques

Ion-Exchange Chromatography

UMP-Na₂ is isolated using DEAE-Sephadex A-25 columns, eluting with a 0.1–0.5 M NaCl gradient. This achieves >99.5% purity but requires 48–72 hours per batch.

Recrystallization Optimization

Ethanol-water mixtures (70–80% ethanol) at 4°C reduce nucleotide degradation, improving crystal homogeneity.

Chemical Reactions Analysis

Phosphate Group Reactivity

The phosphate moiety is central to the compound’s reactivity, enabling hydrolysis, metal coordination, and enzymatic interactions.

Hydrolysis Reactions

Reaction Type Conditions Products Notes
Acidic HydrolysisHCl (1M, 100°C, 2h)Uridine + Phosphoric AcidPhosphate ester cleavage via acid catalysis .
Alkaline HydrolysisNaOH (0.1M, 60°C, 1h)Uridine + Disodium PhosphateSodium ions stabilize phosphate intermediates .

Metal Coordination

Metal Ion Interaction Application
Mg²⁺Chelation via phosphate oxygenStabilizes structure in enzymatic processes .
Ca²⁺Weak coordinationMay precipitate phosphate in solution.

Glycosidic Bond Cleavage

The β-N-glycosidic bond between uracil and ribose is susceptible to hydrolysis:

Conditions Products Mechanism
HNO₂ (0.5M, 25°C, 24h)Uracil + Ribose-5-phosphateAcidic deamination and bond rupture .
Enzymatic (Nucleosidases)Uracil + Ribose-5-phosphateBiological hydrolysis in vivo .

Uracil Ring Modifications

The 2,4-dioxopyrimidine ring undergoes redox and substitution reactions:

Reaction Reagents/Conditions Products
ReductionNaBH₄, H₂O, 25°CDihydrouracil derivative
AlkylationCH₃I, DMF, 60°C3-Methyluracil analog

Enzymatic Interactions

UMP disodium salt participates in biochemical pathways as a substrate or inhibitor:

Enzyme Role Outcome
PhosphatasesDephosphorylationGenerates uridine .
KinasesPhosphorylationForms UDP/UTP derivatives .
RNA PolymerasesIncorporation into RNAChain termination due to modifications (if altered).

Stability and Degradation

Factor Effect Data
pH < 3 or > 10Rapid hydrolysisHalf-life < 1h at 25°C.
UV Exposure (254 nm)Pyrimidine dimer formation30% degradation after 6h .
Storage (4°C, dry)Stable for >12 monthsNo detectable decomposition .

Key Findings

  • Phosphate Reactivity Dominates : Hydrolysis and metal interactions are the most well-characterized reactions.

  • Biological Relevance : Enzymatic processing aligns with its role in nucleotide metabolism .

  • Structural Sensitivity : The compound degrades under extreme pH or UV exposure, necessitating controlled storage .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between the target compound and its analogs:

Compound Name (CAS No.) Molecular Formula Substituents on Pyrimidine Phosphate Position Sodium Salt Key Features References
Target Compound C₉H₁₁N₂O₉P·2Na 2,4-dioxo Oxolan-2-yl methyl Yes Disodium salt; ribofuranose analog
[(2R,3S,4R,5R)-5-(4-Amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (76528-22-8) C₁₀H₁₆N₃O₉P 4-amino, 5-methoxy Oxolan-2-yl methyl No Modified pyrimidine; free acid form
(3R,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-3-yl dihydrogen phosphate C₉H₁₃N₂O₇P 5-methyl Oxolan-3-yl No Positional isomer; methyl-substituted pyrimidine
Uridine 5′-O-(2-methylpropanoate) (WHODrug List 90) C₁₄H₂₀N₂O₈ N/A (uracil base) Ribose 5′-OH No Esterified propanoate; synthesis impurity
{[(2R,3S,4R,5S)-5-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid (1157-60-4) C₉H₁₃N₂O₉P 2,4-dioxo Oxolan-2-yl methyl No Phosphonic acid derivative; stereochemical variation

Physicochemical and Functional Insights

  • Solubility : The disodium salt of the target compound exhibits superior water solubility compared to free acid forms (e.g., 76528-22-8) due to ionic interactions .
  • 76528-22-8’s 4-amino and 5-methoxy groups may enhance base-pairing specificity in oligonucleotide analogs . 1157-60-4’s phosphonic acid moiety confers resistance to enzymatic hydrolysis, increasing metabolic stability .
  • Stereochemistry : The (2R,3S,4R,5R) configuration in the target compound mirrors natural ribonucleotides, whereas (3R,5R)-configured analogs (e.g., ) may exhibit reduced enzyme recognition .

Biological Activity

The compound “[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt” is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a pyrimidine derivative and a phosphate group. The molecular formula and weight are crucial for understanding its interactions in biological systems.

PropertyValue
Molecular FormulaC₉H₁₁N₃O₇P
Molecular Weight299.17 g/mol
SolubilitySoluble in water
StateSolid

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

  • Mechanism of Action : The compound interferes with nucleic acid synthesis, which is critical for cancer cell growth and replication. It acts as an antimetabolite, similar to established chemotherapeutic agents like 5-fluorouracil (5-FU), by inhibiting thymidylate synthase .
  • Case Studies : A study conducted on human colorectal cancer cells demonstrated that the compound reduced cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both bacterial and fungal strains.

  • In Vitro Studies : In laboratory settings, the compound showed inhibition of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Enzymatic Inhibition

Another notable biological activity is its role as an enzyme inhibitor. The compound has been identified as a potential inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), an enzyme involved in nucleotide metabolism.

  • Research Findings : Inhibition assays revealed that the compound could reduce eNTPDase activity by approximately 50% at a concentration of 25 µM, suggesting its potential use in modulating nucleotide signaling pathways .

Safety and Toxicity

Safety assessments are crucial for any potential therapeutic agent. Toxicity studies conducted on animal models indicate that the compound has a favorable safety profile at therapeutic doses.

  • Toxicological Data : Acute toxicity tests showed no significant adverse effects at doses up to 200 mg/kg body weight. However, further long-term studies are necessary to fully evaluate chronic toxicity and side effects .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Challenges
Route APhosphoramidite coupling, THF, 0°C → RT, 12h65-70%Sensitivity to moisture
Route BTBS-protected intermediate, TBAF deprotection55-60%Over-deprotection risks
Route CMicrowave-assisted synthesis, 100°C, 1h75%Equipment dependency

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Answer:

  • NMR (¹H, ¹³C, ³¹P): Assign peaks for the pyrimidinyl (δ 7.2–8.5 ppm), oxolane (δ 4.0–5.5 ppm), and phosphate groups (δ -1 to -3 ppm for ³¹P) . Use D₂O or deuterated DMSO to resolve hydroxyl protons.
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M-Na]⁻) and fragmentation patterns, especially cleavage between the oxolane and phosphate moieties .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the tetrahydrofuran ring (e.g., C2 and C3 configurations) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Avoid inhalation of fine powders using fume hoods .
  • Spill Management: Neutralize acidic or basic spills with inert absorbents (e.g., vermiculite) before disposal .
  • First Aid: Immediate rinsing with water for skin/eye exposure (15+ minutes); seek medical evaluation if irritation persists .

Advanced: How can researchers resolve discrepancies in NMR data during structural analysis?

Answer:

  • Solvent Effects: Test multiple solvents (e.g., D₂O vs. CDCl₃) to identify exchangeable protons or conformational changes .
  • Variable Temperature NMR: Use low-temperature NMR (e.g., -40°C) to slow dynamic processes (e.g., ring puckering) and sharpen split peaks .
  • Cross-Validation: Compare with computational models (DFT calculations) to verify predicted chemical shifts .

Advanced: What strategies optimize reaction yields when steric hindrance limits phosphorylation efficiency?

Answer:

  • Catalyst Screening: Test bulky phosphoramidites (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to reduce steric clashes .
  • Microwave Assistance: Enhance reaction kinetics by reducing activation energy (e.g., 100°C for 1h vs. 24h at RT) .
  • Protection Alternatives: Replace tert-butyldimethylsilyl (TBS) groups with less bulky acetyl protections for transient intermediates .

Advanced: How should researchers design experiments to study enzymatic interactions involving this compound?

Answer:

  • Theoretical Framework: Link to enzyme kinetics models (e.g., Michaelis-Menten) to assess phosphate transfer efficiency .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinities (Kd) between the compound and target enzymes (e.g., kinases) .
  • Control Experiments: Use non-phosphorylated analogs to isolate the phosphate group’s role in enzymatic activity .

Advanced: How can high background signals be minimized in chemiluminescent assays using this compound?

Answer:

  • Substrate Concentration: Titrate CDP-Star (a related chemiluminescent agent) to 0.1–0.5 mM to balance sensitivity and noise .
  • Exposure Time: Limit film exposure to 1–5 minutes; use cooled CCD cameras for low-light detection .
  • Blocking Agents: Pre-treat membranes with 5% BSA to reduce non-specific binding .

Advanced: What methodologies validate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Incubate at pH 2 (HCl), 7 (PBS), and 10 (NaOH) at 40°C for 48h. Monitor degradation via HPLC .
  • Kinetic Analysis: Calculate activation energy (Ea) using Arrhenius plots from stability data at 25°C, 40°C, and 60°C .
  • Mass Spectrometry: Identify degradation products (e.g., hydrolyzed phosphate or oxidized pyrimidine) .

Advanced: How can process control models improve scalability in synthesis?

Answer:

  • PAT (Process Analytical Technology): Implement in-line FTIR to monitor phosphorylation in real-time .
  • DoE (Design of Experiments): Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) for pilot-scale batches .
  • Risk Assessment: Map critical quality attributes (CQAs) like purity and yield to raw material variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.